An In-depth Technical Guide to 4-Hydroxy-3-phenylbutan-2-one: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 4-Hydroxy-3-phenylbutan-2-one: Chemical Properties, Structure, and Synthesis
This technical guide provides a comprehensive overview of 4-Hydroxy-3-phenylbutan-2-one, a molecule of interest in synthetic and medicinal chemistry. This document delves into its chemical structure, physicochemical properties, spectroscopic details, and a plausible synthetic pathway, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction and Chemical Identity
4-Hydroxy-3-phenylbutan-2-one, with the CAS number 62559-37-9, is an aromatic ketone that possesses both a hydroxyl and a carbonyl functional group.[1][2] Its structure is comprised of a phenyl-substituted butane backbone, presenting a chiral center at the third carbon. This chirality suggests the existence of (R) and (S) enantiomers, each potentially having distinct biological activities.
It is crucial to distinguish 4-Hydroxy-3-phenylbutan-2-one from its structural isomers, such as 3-Hydroxy-4-phenylbutan-2-one (CAS 5355-63-5) and 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone), as their chemical and biological properties can differ significantly. Much of the readily available experimental data in the literature pertains to these isomers, and care must be taken to attribute properties to the correct molecule.
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of 4-Hydroxy-3-phenylbutan-2-one are fundamental to understanding its reactivity and potential applications.
Chemical Structure
The molecular structure of 4-Hydroxy-3-phenylbutan-2-one is depicted below:
Caption: 2D structure of 4-Hydroxy-3-phenylbutan-2-one.
Physicochemical Data
While extensive experimental data for 4-Hydroxy-3-phenylbutan-2-one is not widely published, a combination of computed and available data provides a profile of its key properties. For comparative purposes, experimental data for the isomer 3-Hydroxy-4-phenylbutan-2-one is also included.
| Property | 4-Hydroxy-3-phenylbutan-2-one (CAS: 62559-37-9) | 3-Hydroxy-4-phenylbutan-2-one (CAS: 5355-63-5) | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | [1][3] |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol | [1][3] |
| IUPAC Name | 4-hydroxy-3-phenylbutan-2-one | 3-hydroxy-4-phenylbutan-2-one | [2][3] |
| Appearance | Not specified | Pale yellow to yellow clear liquid (est.) | [4] |
| Boiling Point | Not available (Computed) | 273.00 to 274.00 °C @ 760.00 mm Hg | [4] |
| Density | Not available (Computed) | 1.08000 to 1.08600 g/cm³ @ 25.00 °C | [4] |
| Refractive Index | Not available (Computed) | 1.52600 to 1.53200 @ 20.00 °C | [4] |
| XLogP3 | 0.9 (Computed) | 1.3 (Computed) | [2][3] |
| Hydrogen Bond Donor Count | 1 (Computed) | 1 (Computed) | [2][3] |
| Hydrogen Bond Acceptor Count | 2 (Computed) | 2 (Computed) | [2][3] |
| Rotatable Bond Count | 3 (Computed) | 3 (Computed) | [1][3] |
| Topological Polar Surface Area | 37.3 Ų (Computed) | 37.3 Ų (Computed) | [1][3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data for 4-Hydroxy-3-phenylbutan-2-one are available.[1] For comparison, experimental ¹H NMR data for the related compound 4-phenyl-3-buten-2-one shows signals in the aromatic region around 7.42 and 7.65 ppm, and a signal at 6.79 ppm for the vinylic proton.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Hydroxy-3-phenylbutan-2-one is expected to exhibit characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups. The O-H stretching vibration would likely appear as a broad band in the region of 3200-3600 cm⁻¹, while the C=O stretching of the ketone would be observed around 1700-1725 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry of 4-Hydroxy-3-phenylbutan-2-one would be expected to show a molecular ion peak [M]⁺ at m/z 164, corresponding to its molecular weight.
Synthesis of 4-Hydroxy-3-phenylbutan-2-one
A specific, detailed experimental protocol for the synthesis of 4-Hydroxy-3-phenylbutan-2-one is not widely reported. However, a plausible synthetic route can be designed based on established organic chemistry principles and published syntheses of related compounds. An aldol condensation reaction is a logical approach.
Proposed Synthetic Pathway: Aldol Condensation
The synthesis of 4-Hydroxy-3-phenylbutan-2-one can be envisioned via an aldol condensation between phenylacetaldehyde and the enolate of acetone.
Caption: Proposed synthetic workflow for 4-Hydroxy-3-phenylbutan-2-one.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Phenylacetaldehyde
-
Acetone
-
Sodium hydroxide (NaOH) or Lithium diisopropylamide (LDA)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetone (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. If using LDA, add it dropwise to the cooled acetone solution and stir for 30 minutes. If using NaOH, a biphasic reaction with a phase-transfer catalyst might be employed at room temperature.
-
Aldol Addition: Add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Hydroxy-3-phenylbutan-2-one.
Note: This is a proposed protocol and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.
Biological Activity and Potential Applications
The biological activities of 4-Hydroxy-3-phenylbutan-2-one are not extensively documented. However, its structural similarity to other biologically active molecules suggests potential areas for investigation. For instance, the related compound 4-(4-hydroxyphenyl)butan-2-one, also known as raspberry ketone, has been investigated for its potential effects on weight loss.[6]
The presence of both a hydroxyl group and a ketone functionality makes 4-Hydroxy-3-phenylbutan-2-one a versatile building block in medicinal chemistry. It can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications. Its structural motif is found in various natural products and pharmacologically active compounds. Further research is needed to explore the specific biological profile of 4-Hydroxy-3-phenylbutan-2-one and its derivatives.
Conclusion
4-Hydroxy-3-phenylbutan-2-one is a chiral aromatic ketone with potential for further investigation in synthetic and medicinal chemistry. While there is a notable lack of extensive experimental data for this specific isomer, this guide has provided a comprehensive overview of its known and predicted chemical properties, structure, and a plausible synthetic route. The clear distinction from its isomers is critical for accurate scientific inquiry. Future research should focus on obtaining detailed experimental characterization and exploring the biological activities of its enantiomers to unlock its full potential in drug discovery and development.
References
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4-hydroxy-3-methyl-2-butanone, 3393-64-4. (n.d.). The Good Scents Company. Retrieved January 29, 2024, from [Link]
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4-Hydroxy-2-Butanone: A Versatile Chemical Intermediate for Synthesis, Flavors, and Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 29, 2024, from [Link]
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A Labeling Study To Elucidate the Biosynthesis of 4-(4-Hydroxyphenyl)-Butan-2-one (Raspberry Ketone) by Nidula niveo-tomentosa. (1998). PMC - NIH. Retrieved January 29, 2024, from [Link]
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Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. (2021). PubMed Central. Retrieved January 29, 2024, from [Link]
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Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. (2021). ACS Omega. Retrieved January 29, 2024, from [Link]
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4-Hydroxy-3-phenylbutan-2-one | C10H12O2 | CID 12335577. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]
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Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
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3-Hydroxy-4-phenylbutan-2-one | C10H12O2 | CID 6428929. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]
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Synthesis and characteristic odour of optically active 3-hydroxy-4-phenyl-2-butanone. (2011). Flavour and Fragrance Journal. Retrieved January 29, 2024, from [Link]
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3-hydroxy-4-phenyl-2-butanone. (n.d.). NIST WebBook. Retrieved January 29, 2024, from [Link]
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The 3-Hydroxy-4-phenyl-2-butanones. (n.d.). Leffingwell & Associates. Retrieved January 29, 2024, from [Link]
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4-Hydroxy-2-Butanone: A Pharmaceutical Intermediate Powering Health Innovations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 29, 2024, from [Link]
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3-hydroxy-4-phenyl-2-butanone, 5355-63-5. (n.d.). The Good Scents Company. Retrieved January 29, 2024, from [Link]
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3-hydroxy-4-phenyl-2-butanone. (n.d.). NIST WebBook. Retrieved January 29, 2024, from [Link]
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